molecular formula C15H11NO2 B12370930 12R-Lox-IN-1

12R-Lox-IN-1

Cat. No.: B12370930
M. Wt: 237.25 g/mol
InChI Key: FSGLFVYHNDDHEE-UHFFFAOYSA-N
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Description

12R-Lox-IN-1, also known as Compound 4a, is a potent inhibitor of the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play crucial roles in inflammation and other physiological processes. This compound has shown significant potential in inhibiting the hyper-proliferative state and colony-forming potential of psoriatic keratinocytes, making it a valuable compound for antipsoriatic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12R-Lox-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the Core Structure: This involves the construction of the quinoline core through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against 12R-LOX.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.

    Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

12R-Lox-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

    Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

12R-Lox-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

12R-Lox-IN-1 exerts its effects by inhibiting the enzyme 12R-lipoxygenase. The inhibition occurs through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to eicosanoids. This inhibition leads to a reduction in the production of reactive oxygen species, Ki67, IL-17A, TNF-α, and IL-6, which are involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    5-Lox-IN-1: An inhibitor of 5-lipoxygenase, another enzyme involved in eicosanoid metabolism.

    15-Lox-IN-1: Targets 15-lipoxygenase, which also plays a role in inflammation.

    COX Inhibitors: Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes involved in eicosanoid production.

Uniqueness of 12R-Lox-IN-1

This compound is unique in its specific inhibition of 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory diseases. Its ability to inhibit the hyper-proliferative state of psoriatic keratinocytes sets it apart from other lipoxygenase inhibitors .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(2-hydroxyphenyl)quinolin-6-ol

InChI

InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H

InChI Key

FSGLFVYHNDDHEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O

Origin of Product

United States

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